molecular formula C18H25ClN2O6 B1352838 4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate CAS No. 54739-21-8

4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate

Cat. No. B1352838
CAS RN: 54739-21-8
M. Wt: 400.9 g/mol
InChI Key: HOFGGHPYWKSXTN-QCHLHFLZSA-N
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Description

4-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate, commonly referred to as CMVF, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a wide range of biological activities, such as anti-inflammatory, antioxidant, and anti-cancer activities. CMVF has also been studied for its potential to modulate the activity of various enzymes and receptors, and to interact with certain proteins.

Scientific Research Applications

Hypotensive and Antiarrhythmic Activities

4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate has been studied for its potential pharmacological activities. A similar compound, O-(2-dialkylaminoethyl)oxime of 5-[(4-methoxy- or 4-methylthiophenyl)methylene]-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ones, demonstrated appreciable hypotensive and antiarrhythmic activities in rats. This indicates the potential of related compounds, including 4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate, in the treatment of cardiovascular conditions (Mariani et al., 1994).

Use in Positron Emission Tomography (PET)

The compound has been explored in the field of neuroimaging, particularly in the synthesis of radioligands for positron emission tomography (PET). A study involving the labeling of fluvoxamine, a compound structurally similar to 4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate, with carbon-11 demonstrates its potential use in non-invasive assessment of serotonin uptake sites in the human brain (Matarrese et al., 1997).

Anticancer Properties

Research on compounds structurally related to 4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate, such as 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines), synthesized from alpha-aminoacetophenone oximes, showed significant anticancer activity against lymphocytic leukemia in mice. This implies the potential for 4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate to be explored for similar applications (Temple et al., 1982).

Antimicrobial and Antifungal Activities

Another study focusing on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which share a similar structural motif with 4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate, revealed good antimicrobial and antifungal activities against various pathogenic strains. This suggests the potential for 4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate to be utilized in the development of new antimicrobial agents (Mallesha & Mohana, 2014).

Electrochemical and Material Applications

The compound's potential applications extend to the field of materials science and electrochemistry. A study on the electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, which are structurally similar to 4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate, revealed their use as key intermediates for dichiral β-amino alcohols, highlighting their significance in various pharmacological effects and as precursors for protease inhibitors (Danielmeier et al., 1996).

properties

IUPAC Name

(E)-but-2-enedioic acid;2-[(E)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2.C4H4O4/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-14+;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFGGHPYWKSXTN-QCHLHFLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)Cl.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866440
Record name Clovoxamine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clovoxamine fumarate

CAS RN

54739-21-8
Record name 1-Pentanone, 1-(4-chlorophenyl)-5-methoxy-, O-(2-aminoethyl)oxime, (1E)-, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54739-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clovoxamine fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clovoxamine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOVOXAMINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21VG81S0IX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate
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4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate
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4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate
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4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate
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4'-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate
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Citations

For This Compound
1
Citations
HE Hurst, DR Jones, CH Jarboe, H deBree - Clinical chemistry, 1981 - academic.oup.com
The antidepressant drug clovoxamine can be specifically and sensitively quantitated in human plasma by electron capture gas chromatography. Clovoxamine and the internal standard …
Number of citations: 23 academic.oup.com

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